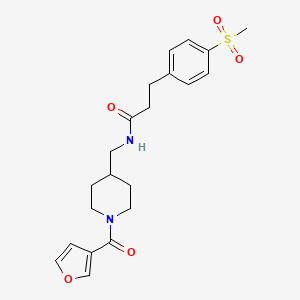

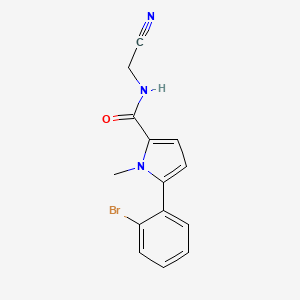

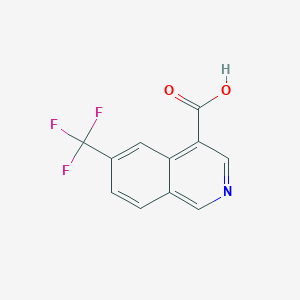

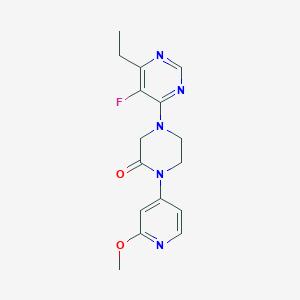

![molecular formula C11H15NO2 B2613898 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol CAS No. 2201201-95-6](/img/structure/B2613898.png)

2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound was first synthesized in 2011 by researchers at the Salk Institute for Biological Studies in California. The synthesis of similar compounds involves techniques like stereodivergent syntheses, which have been developed for the efficient synthesis of enantiomeric β-amino acids.Molecular Structure Analysis

The molecular structure of “2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol” is complex and unique, contributing to its physical, chemical, and biological properties. The InChI code for a similar compound, “1-(2-methoxyphenyl)cyclobutan-1-amine”, is "1S/C11H15NO/c1-13-10-6-3-2-5-9 (10)11 (12)7-4-8-11/h2-3,5-6H,4,7-8,12H2,1H3" .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. For example, the dehydration reaction of a similar compound, “1-methylcyclobutan-1-ol”, yields “1-methylcyclobut-1-ene”, also known as methylenecyclobutane .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” contribute to its potential applications in scientific research and industry. For a similar compound, “1-(2-methoxyphenyl)cyclobutan-1-amine”, the molecular weight is 177.25 .Scientific Research Applications

Cyclobutane-Containing Alkaloids: Drug Discovery Leads

Cyclobutane-containing alkaloids, derived from both terrestrial and marine species, have been confirmed to exhibit antimicrobial, antibacterial, antitumor, and other activities. These compounds serve as important sources of leads for drug discovery, with research emphasizing their role in developing new therapeutic agents. The synthesis, origins, and potential new applications of these compounds highlight their significance in medicinal chemistry and drug development processes (Sergeiko et al., 2008).

Cyclodextrins in Drug Delivery

Cyclodextrins have been extensively utilized in drug delivery systems to improve solubility, stability, and bioavailability of pharmaceuticals. These cyclic oligosaccharides form inclusion complexes with various molecules, allowing for the modification of drug-release profiles and enhancement of antimicrobial activity. Their applications extend to developing novel delivery systems such as liposomes, microspheres, and nanoparticles, showcasing their versatility and importance in pharmaceutical formulations (Martin et al., 2004).

Cyclotides as Drug Design Templates

Cyclotides, plant-derived defense proteins, have garnered attention for their pharmaceutical applications due to their uterotonic and anti-HIV activity. Their unique structure and stability make them attractive templates for peptide-based drug design, aiming to develop therapeutic agents for cancer, cardiovascular diseases, and infectious diseases. Methods for their production, including solid-phase peptide synthesis, highlight their potential in pharmaceutical research and development (Craik et al., 2012).

Antidiabetic Activities of Polyphenolic Compounds

Research into the antidiabetic effects of polyphenolic compounds has shown promising results for the treatment of type 2 diabetes mellitus (T2DM). These compounds may exert their effects by inhibiting human amylin (hA) aggregation, modulating oxidative stress, and influencing various pathways related to β-cell protection and insulin sensitization. The potential of polyphenols as therapeutic agents against T2DM underscores the importance of further investigation into their mechanisms of action (Nie & Cooper, 2021).

Applications of Chitin and Chitosan Derivatives in Water Detoxification

Chitin and chitosan derivatives have been recognized for their biosorption capabilities, making them effective in the removal of various aquatic pollutants. Their high contents of amino and hydroxyl functional groups enable significant adsorption potential, which is crucial for treating water and wastewater. This application is particularly relevant for environmental protection and the development of cleaner technologies (Bhatnagar & Sillanpää, 2009).

Properties

IUPAC Name |

2-(2-methoxyanilino)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11-5-3-2-4-9(11)12-8-6-7-10(8)13/h2-5,8,10,12-13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMNVFNQMICZJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate](/img/structure/B2613815.png)

![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate](/img/structure/B2613817.png)

![tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate](/img/structure/B2613819.png)

![8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613822.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2613830.png)

![N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2613837.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2613838.png)